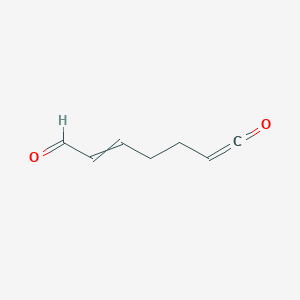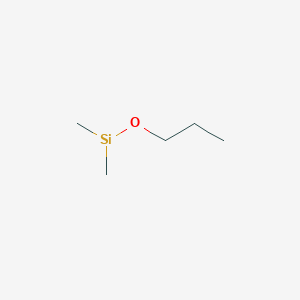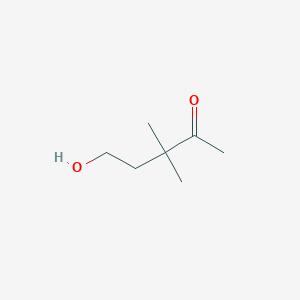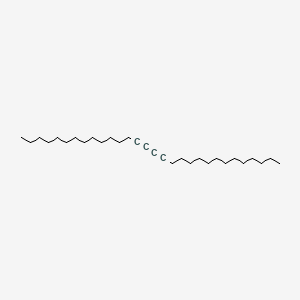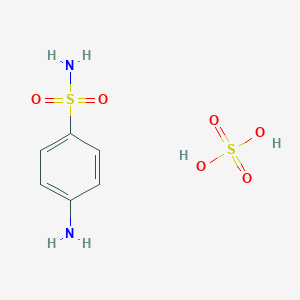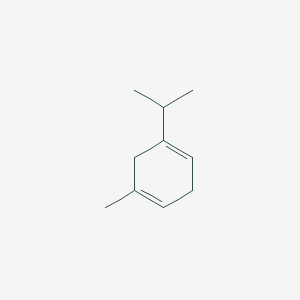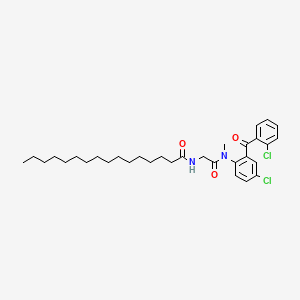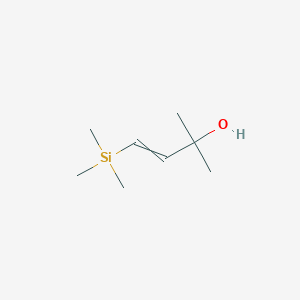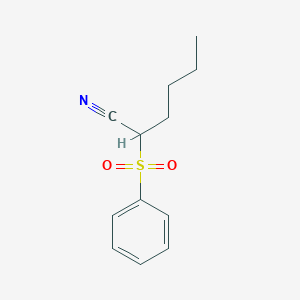
Hexanenitrile, 2-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanenitrile, 2-(phenylsulfonyl)- is an organic compound characterized by the presence of a nitrile group (-CN) and a phenylsulfonyl group (-SO2C6H5) attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanenitrile, 2-(phenylsulfonyl)- can be synthesized through several methods:
Nucleophilic Substitution:
Dehydration of Amides: Another method involves the dehydration of a primary amide using reagents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) to form the nitrile group.
Industrial Production Methods
Industrial production of hexanenitrile, 2-(phenylsulfonyl)- typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanenitrile, 2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The phenylsulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and DIBAL-H are used under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hexanenitrile, 2-(phenylsulfonyl)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of hexanenitrile, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations.
Electrophilic Substitution: The phenylsulfonyl group can undergo electrophilic substitution reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Hexanenitrile, 2-(phenylsulfonyl)- can be compared with other nitrile and sulfonyl-containing compounds:
Similar Compounds: Hexanenitrile, benzonitrile, and phenylsulfonyl chloride.
Propriétés
Numéro CAS |
66147-00-0 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)hexanenitrile |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-7-12(10-13)16(14,15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
Clé InChI |
QFPUVSRPEOLXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#N)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


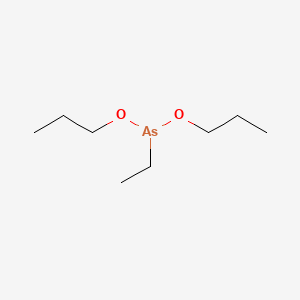
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

